
Trisdine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisdine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects. In
科学研究应用
Trisdine has been used in various scientific research applications, including as a fluorescent probe for studying protein interactions and as a tool for studying the structure and function of proteins. It has also been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Additionally, Trisdine has been used in the development of biosensors for detecting various biomolecules.
作用机制
Trisdine has been shown to bind to proteins and alter their function. It does this by forming covalent bonds with amino acid residues on the protein surface, which can lead to changes in protein conformation and activity. The specific mechanism of action of Trisdine can vary depending on the protein target, making it a versatile tool for studying protein function.
生化和生理效应
Trisdine has been shown to have various biochemical and physiological effects, including the ability to induce protein aggregation and alter protein stability. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, Trisdine has been shown to have anti-inflammatory effects and can modulate immune system function.
实验室实验的优点和局限性
One of the main advantages of Trisdine is its ability to selectively bind to proteins and alter their function. This makes it a valuable tool for studying protein structure and function. Additionally, Trisdine is readily available and can be synthesized in high yield and purity. However, one limitation of Trisdine is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific mechanism of action of Trisdine can vary depending on the protein target, making it important to carefully consider experimental conditions when using Trisdine.
未来方向
There are many potential future directions for research involving Trisdine. One area of interest is the development of Trisdine-based biosensors for detecting various biomolecules. Additionally, Trisdine could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of Trisdine-based tools for studying protein-protein interactions and protein aggregation. Overall, Trisdine has great potential for advancing scientific research and medicine, and further exploration of its properties and applications is warranted.
合成方法
Trisdine can be synthesized through a multi-step process starting with tryptophan. The first step involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) using pyruvate and an enzyme called tryptophan transaminase. The IPA is then reacted with formaldehyde and ammonia to form Trisdine. This synthesis method has been optimized for high yield and purity, making Trisdine readily available for research purposes.
属性
CAS 编号 |
123354-94-9 |
|---|---|
产品名称 |
Trisdine |
分子式 |
C44H70Cl2N12O22 |
分子量 |
1190 g/mol |
IUPAC 名称 |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1 |
InChI 键 |
DTGFBBFYTMOQGC-ZMPKAQECSA-N |
手性 SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
其他 CAS 编号 |
123354-94-9 |
同义词 |
Trisdine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



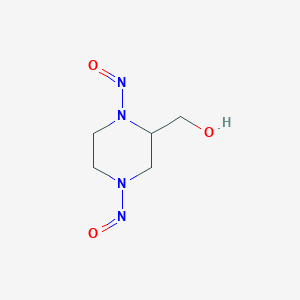
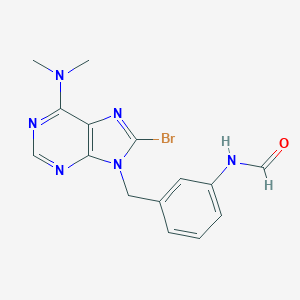
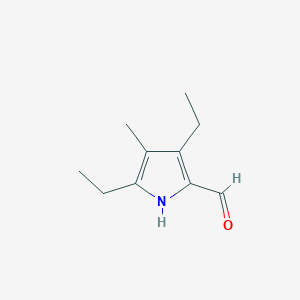
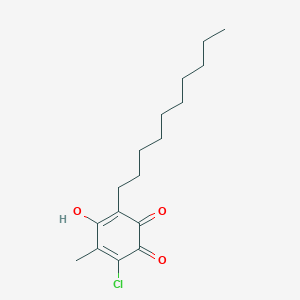
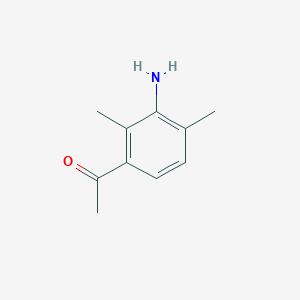
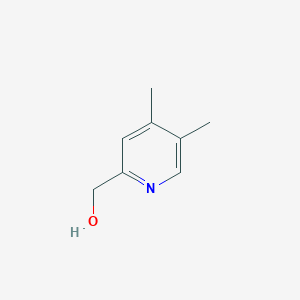
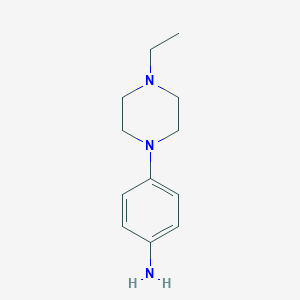
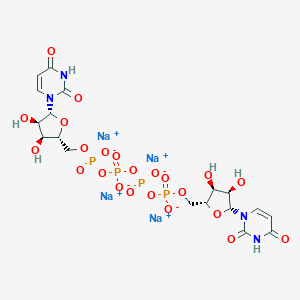
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
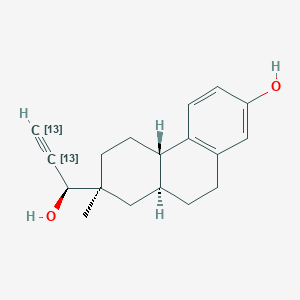
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
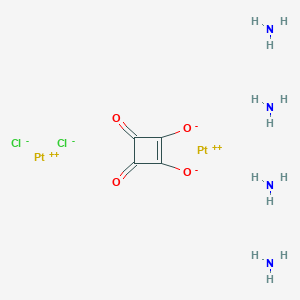
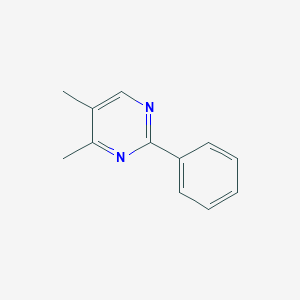
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)